Glycine, N,N-diethyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester
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Overview
Description
Glycine, N,N-diethyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-diethyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester typically involves multi-step organic reactions. The starting materials often include glycine derivatives and quinazolinone precursors. The reaction conditions may involve:
Bromination: Introduction of bromine atoms to the quinazolinone ring.
Esterification: Formation of the ester linkage between glycine and the quinazolinone derivative.
Catalysts and Solvents: Use of specific catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N-diethyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the quinazolinone ring or bromine atoms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions may introduce new substituents to the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In the industrial sector, it may be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of Glycine, N,N-diethyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved may include:
Inhibition of Enzymes: Blocking the activity of specific enzymes.
Receptor Binding: Modulating the activity of receptors involved in cellular signaling.
DNA Intercalation: Interacting with DNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone structures.
Glycine Esters: Compounds with ester linkages involving glycine.
Uniqueness
Glycine, N,N-diethyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
110009-09-1 |
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Molecular Formula |
C17H21Br2N3O3 |
Molecular Weight |
475.2 g/mol |
IUPAC Name |
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-(diethylamino)acetate |
InChI |
InChI=1S/C17H21Br2N3O3/c1-4-21(5-2)10-15(23)25-7-6-22-11(3)20-16-13(17(22)24)8-12(18)9-14(16)19/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
XVUJEYJYBBIJPU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)OCCN1C(=NC2=C(C1=O)C=C(C=C2Br)Br)C |
Origin of Product |
United States |
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